2-(4-fluorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide
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Overview
Description
2-(4-Fluorophenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}acetamide is a complex organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-Fluorophenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
- 4,4’-Difluorobenzophenone
- 2-Methoxy-4-methylphenol
Uniqueness
2-(4-Fluorophenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18FN3O3 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C19H18FN3O3/c1-25-16-6-2-14(3-7-16)12-23-18(10-11-21-23)22-19(24)13-26-17-8-4-15(20)5-9-17/h2-11H,12-13H2,1H3,(H,22,24) |
InChI Key |
RGQBQSXOIZRWIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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